Oxytocin Oxytocin Oxytocin is a cyclic nonapeptide hormone with amino acid sequence CYIQNCPLG that also acts as a neurotransmitter in the brain; the principal uterine-contracting and milk-ejecting hormone of the posterior pituitary. Together with the neuropeptide vasopressin, it is believed to influence social cognition and behaviour. It has a role as an oxytocic and a vasodilator agent. It is a peptide hormone and a heterodetic cyclic peptide.
Sir Henry H. Dale first identified oxytocin and its uterine contractile properties in 1906. Like all other neurohypophysial hormones, oxytocin is composed of nine amino acids with a disulfide bridge between the Cys 1 and 6 residues. In the mid-1950s, synthetic oxytocin was successfully synthesized by a biochemist named Vincent du Vigneaud; he was later recognized with a Nobel prize for his work. Oxytocin continues to be an important tool in modern obstetrics to induce labor when indicated and to manage postpartum hemorrhage. It is estimated that labor induction with oxytocin is used in almost 10% of deliveries globally. It should be noted that there are risks associated with oxytocin intervention during childbirth. Oxytocin should be used judiciously only when necessary and by experienced healthcare practitioners. Although most commonly linked to labor and delivery, oxytocin actually has broad peripheral and central effects. It plays an important role in pair bonding, social cognition and functioning, and even fear conditioning. Oxytocin also serves a role in metabolic homeostasis and cardiovascular regulation.
Oxytocin is an Oxytocic. The physiologic effect of oxytocin is by means of Increased Uterine Smooth Muscle Contraction or Tone.
Oxytocin is a natural product found in Oxystelma esculentum with data available.
Recombinant Oxytocin is a synthetic cyclic peptide form of the naturally occurring posterior pituitary hormone oxytocin. Oxytocin binds to oxytocin receptors in the uterine myometrium, which triggers the G-protein coupled receptor signal transduction cascade that causes increased intracellular calcium concentrations. Increased calcium concentration levels activate myosin light chain kinase which, in turn, induces the formation of the contractile protein actomyosin. This stimulates uterine smooth muscle contractions. This agent also stimulates smooth muscles in the mammary glands, thereby causing lactation.
A nonapeptide hormone released from the neurohypophysis (PITUITARY GLAND, POSTERIOR). It differs from VASOPRESSIN by two amino acids at residues 3 and 8. Oxytocin acts on SMOOTH MUSCLE CELLS, such as causing UTERINE CONTRACTIONS and MILK EJECTION.
See also: Oxytocin acetate (active moiety of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 50-56-6
VCID: VC21368430
InChI: InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1
SMILES: CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Molecular Formula: C43H66N12O12S2
Molecular Weight: 1007.2 g/mol

Oxytocin

CAS No.: 50-56-6

Cat. No.: VC21368430

Molecular Formula: C43H66N12O12S2

Molecular Weight: 1007.2 g/mol

* For research use only. Not for human or veterinary use.

Oxytocin - 50-56-6

CAS No. 50-56-6
Molecular Formula C43H66N12O12S2
Molecular Weight 1007.2 g/mol
IUPAC Name (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1
Standard InChI Key XNOPRXBHLZRZKH-DSZYJQQASA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Canonical SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Colorform White powder
Melting Point 192-194 ℃

Chemical Structure and Synthesis

Oxytocin is a nonapeptide (nine amino acid peptide) with the sequence Cysteine–Tyrosine–Isoleucine–Glutamine–Asparagine–Cysteine–Proline–Leucine–Glycineamide (CYIQNCPLG-NH₂), containing a sulfur bridge between the two cysteine residues . This structure gives oxytocin its unique three-dimensional configuration essential for receptor binding.

Oxytocin is synthesized as an inactive precursor called prooxyfizine, which consists of a longer sequence of amino acids that are enzymatically cleaved into oxytocin and neurophysin . The final activation step requires alpha-amidating monooxygenase peptidylglycine, an enzyme that uses ascorbic acid as a cofactor . Neurophysin 1, a protein fragment resulting from this cleavage, transports and stores oxytocin in vesicles until release .

The first complete chemical synthesis of oxytocin occurred more than 55 years ago, representing a significant achievement given the challenges in elucidating its structure and obtaining sufficient purified material . The subsequent development of the Merrifield Solid Phase Method greatly facilitated the synthesis of oxytocin analogs, enabling the creation of various agonists and antagonists for research and clinical applications .

Table 1: Chemical Properties of Oxytocin

PropertyValue
FormulaC₄₃H₆₆N₁₂O₁₂S₂
Molar mass1007.19 g·mol⁻¹
Protein binding30%
Elimination half-life1–6 min (IV), ~2 h (intranasal)
ExcretionBiliary and kidney

Receptor Structure and Binding

The oxytocin receptor is a G protein-coupled receptor composed of 388 amino acids with seven transmembrane domains . Its structure features an extracellular N-terminal domain that is relatively small and a moderately sized C-terminal intracellular domain with phosphorylation sites important for enzymatic activation .

When activated, the oxytocin receptor couples with the IG class of proteins and C-beta phospholipase, triggering a secondary messenger system . The specific type of secondary messenger in the central nervous system remains unknown, while peripheral structures utilize several messengers, including phosphatidylinositol .

Oxytocin exerts its effects by binding to its primary receptor (OTR) but also shows affinity for vasopressin receptors, explaining some overlap in their physiological effects. The receptor interactions include:

Table 2: Oxytocin Target Receptors

Target ReceptorActionOrganism
Oxytocin receptorAgonistHumans
Vasopressin V1b receptorAgonistHumans
Vasopressin V2 receptorAgonistHumans
Vasopressin V1a receptorAgonistHumans

Biological Production and Regulation

Oxytocin is produced primarily in the magnocellular nuclei of the hypothalamus and stored and secreted by the posterior pituitary gland . It functions predominantly as a neuromodulator in the central nervous system and peripheral tissues .

Unlike most hormones that are regulated by negative feedback, oxytocin is one of the few hormones regulated by positive feedback . For example, during childbirth, when the fetal head pushes on the cervix, this mechanical stimulation signals the release of oxytocin from the mother's posterior pituitary . The released oxytocin triggers uterine contractions, which in turn stimulate more oxytocin release, creating a powerful positive feedback loop that continues until parturition .

A similar positive feedback mechanism operates during breastfeeding, where infant suckling stimulates oxytocin release, which causes milk ejection, encouraging continued suckling .

Physiological Functions

Oxytocin serves diverse physiological functions that extend beyond its well-known roles in childbirth and lactation.

Reproductive Functions

Oxytocin plays critical roles in multiple aspects of reproduction. During labor, it stimulates uterine contractions by increasing myometrial excitability, contraction strength, and the velocity and frequency of contraction waves . The uterine response to oxytocin is influenced by circulating levels of progesterone and estrogen, as well as gestational age . As pregnancy progresses, the myometrium becomes increasingly sensitive to oxytocin, with maximal sensitivity at term .

In males, oxytocin is involved in sexual activity, penile erection, and ejaculation, though these functions are less extensively studied than its roles in female reproduction .

Social Bonding and Behavior

Oxytocin plays a crucial role in social bonding across multiple relationship types. Research has demonstrated its importance in:

  • Maternal bonding and nurturing behaviors

  • Romantic partner attachment and sexual bonding

  • Social preference for familiar individuals

  • Empathy and emotion recognition

A translational study investigating intranasal oxytocin administration found effects on social preference for romantic partners, parents, peers, and strangers, highlighting oxytocin's complex role in social cognition .

Stress Regulation

Oxytocin interacts with the hypothalamo-pituitary-adrenal (HPA) axis, playing a role in stress regulation . Higher oxytocin levels are associated with reduced stress responses in some contexts, suggesting potential anxiolytic effects .

Pharmacology and Clinical Applications

Synthetic oxytocin has important clinical applications, particularly in obstetrics and gynecology.

Obstetric Uses

The primary clinical applications of oxytocin include:

  • Induction and augmentation of labor

  • Management of the third stage of labor

  • Control of postpartum hemorrhage

  • Antenatal fetal assessment

Synthetic oxytocin (Pitocin, Syntocinon) is typically administered as a dilute intravenous solution, with careful dosing to avoid complications . Standard preparation involves mixing 10 or 20 units of oxytocin with 1 liter of balanced salt solution, beginning with a low dose of 0.5 to 1.0 mU/min .

Administration and Dosing

Proper administration of oxytocin is crucial for safety and efficacy. The maximal effect of oxytocin occurs 20-60 minutes after administration, depending on concentration . Lower concentrations require more time to reach maximum effect, and this timing consideration is important for clinical management .

Table 3: Clinical Administration of Oxytocin

ParameterDetails
Standard preparation10-20 units in 1L balanced salt solution
Starting dose0.5-1.0 mU/min
Time to maximal effect20-60 minutes
Administration routePrimarily intravenous for obstetric use; intranasal for research
Commercial formsPitocin, Syntocinon (synthetic oxytocin)

Oxytocin in Psychiatric Disorders

Research into oxytocin's role in psychiatric disorders has expanded significantly in recent years, revealing its potential as both a biomarker and therapeutic agent.

Autism Spectrum Disorder

Studies investigating oxytocin in autism spectrum disorder (ASD) have shown promising results:

  • Intranasal oxytocin improved performance on the Reading the Mind in the Eyes Test in 60% of participants with ASD (t(14) = 2.43, p = 0.03)

  • The effect was particularly significant for easier test items (t(14) = 4.39, p = 0.001)

  • Oxytocin increased accuracy of empathic ratings of others' emotions, especially in individuals with higher Autism Spectrum Quotient scores

These findings suggest oxytocin may help address social cognition deficits in ASD, though more research is needed to establish optimal dosing and long-term effects.

Schizophrenia

Research on oxytocin in schizophrenia has examined both endogenous levels and responses to exogenous administration:

  • Higher plasma oxytocin levels in female patients were associated with lower total symptom scores, positive symptom scores, and general psychopathology subscores (p < 0.01)

  • Cerebrospinal fluid oxytocin levels negatively correlated with negative symptom scores (r = -0.47, p = 0.016)

  • Genetic variants in oxytocin (OXT) and oxytocin receptor (OXTR) genes have been associated with symptom severity and treatment response

Table 4: Effects of Exogenous Oxytocin in Schizophrenia Studies

StudyParticipantsInterventionResults
Feifel et al. (2010)19 patients with schizophrenia3 weeks of daily OT (40 IU bid) or placebo as adjunct to antipsychoticsSignificant reduction in PANSS and CGI-I compared to placebo (p < 0.001); Significant reduction in Positive (p = 0.006) and Negative (p = 0.023) symptoms
Goldman et al. (2011)13 patients with schizophrenia (5 polydipsic, 8 non-polydipsic) and 11 healthy controlsSingle intranasal dose of 10 IU OT, 20 IU OT, or placeboLow dose: Emotion recognition decreased in both patient groups (p < 0.02); High dose: Emotion recognition improved in polydipsic patients only (p < 0.01)

Research Developments and Drug Design

The compact nine amino acid structure of oxytocin makes it an attractive target for drug design. Several pharmacological agents have been developed based on the oxytocin system:

Peripheral Acting Compounds

Several oxytocin receptor agonists and antagonists have been developed for peripheral therapeutic applications:

  • L-372,662 (antagonist)

  • GSK-221,149 (antagonist)

  • SSR-126,768 (antagonist)

  • Synthetic oxytocin (Pitocin, Syntocinon) for labor induction and lactation support

Future Directions

The evolving understanding of oxytocin's multifaceted roles suggests several promising research directions:

Research Challenges

Key challenges in oxytocin research include:

  • Determining optimal dosing and delivery methods for CNS effects

  • Understanding individual differences in response to oxytocin

  • Developing more selective agonists and antagonists

  • Elucidating mechanisms of action in various tissues and conditions

  • Addressing translational gaps between animal and human research

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator